

BP-1-102 efficacy across cancer cell lines comparison

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Compound Focus: BP-1-102

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BP-1-102 Efficacy Across Cancer Cell Lines

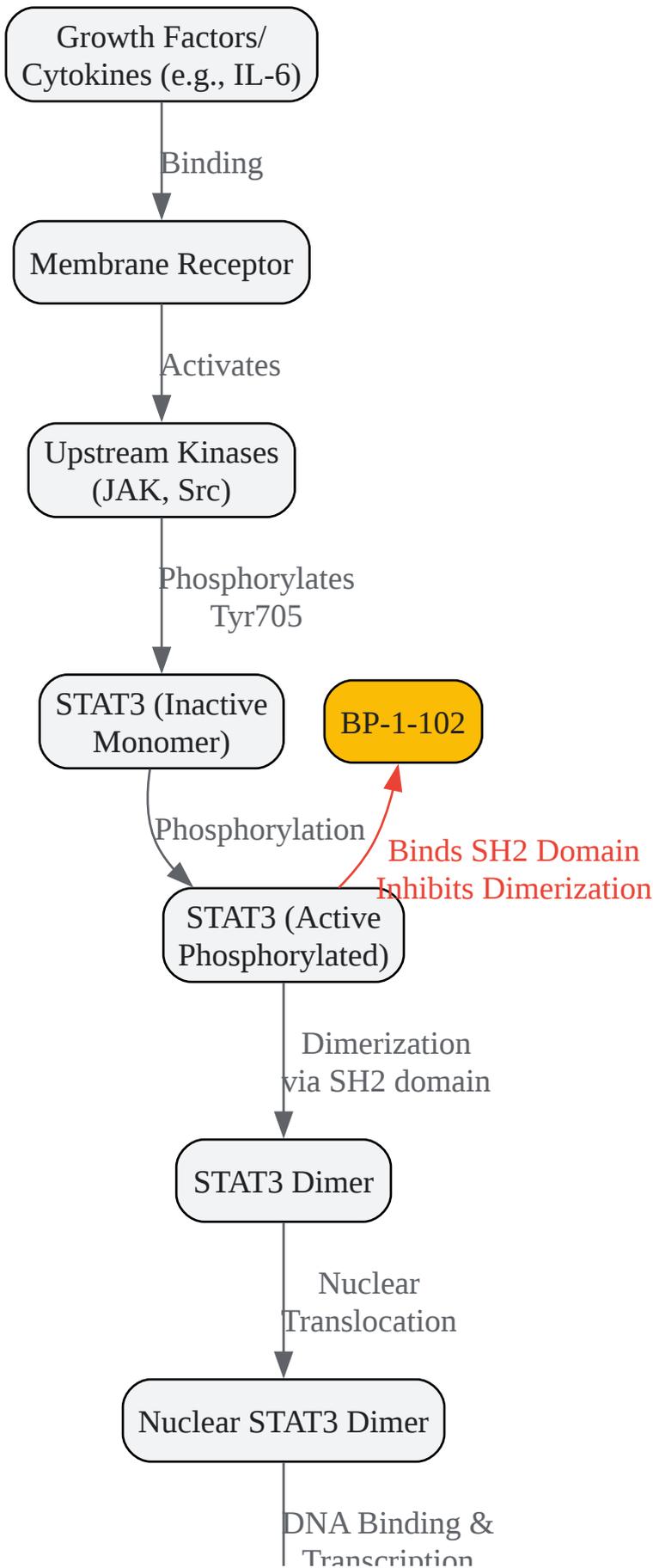
Cancer Type	Cell Line / Model	Key Efficacy Findings (In Vitro)	Key Efficacy Findings (In Vivo)	Primary Experimental Methods
Gastric Cancer	AGS	Dose-dependent proliferation inhibition (2-6 μ M); induced apoptosis; suppressed migration/invasion [1].	Not reported in search results.	Cell viability (CCK-8), colony formation, flow cytometry (apoptosis), Western Blot, migration/invasion assays [1].
B-cell Acute Lymphoblastic Leukemia (B-ALL)	REH	Decreased proliferation (from 5 μ M); induced apoptosis [2].	Oral administration (3 mg/kg) caused marked tumor regression in mouse xenografts [2].	MTT proliferation assay, Western Blot, quantitative RT-PCR, murine xenograft model [2].
Waldenstrom Macroglobulinemia	MWCL-1,	Decreased cell viability (IC ₅₀ ~6-	Not reported in search results.	MTT viability assay, caspase-3/PARP

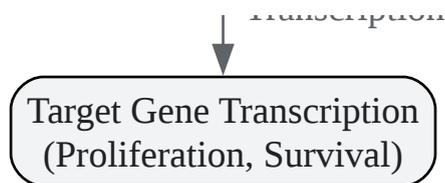
Cancer Type	Cell Line / Model	Key Efficacy Findings (In Vitro)	Key Efficacy Findings (In Vivo)	Primary Experimental Methods
	BCWM-1	10 μ M); induced caspase-dependent apoptosis [3].		cleavage analysis, phospho-flow cytometry, luciferase reporter assay [3].
Breast Cancer	MDA-MB-231	Effective cytotoxic agent in micromolar range [4].	Not reported in search results.	Resazurin cell viability assay, annexin V apoptosis assay [4].
Burkitt's Lymphoma / Leukemia	Ramos	Arrest in proliferation (from 5 μ M) [2].	No anti-tumor effect in murine xenograft models [2].	MTT proliferation assay, murine xenograft model [2].
T-lineage ALL	Jurkat	Decreased proliferation (less dramatic than B-lineage) [2].	No anti-tumor effect in murine xenograft models [2].	MTT proliferation assay, murine xenograft model [2].

BP-1-102's mechanism of action involves **binding to the STAT3 protein's SH2 domain**, which prevents the phosphorylation-dependent dimerization and activation of STAT3 that is required for its function as a transcription factor [3] [4]. This inhibition disrupts the transcription of genes that promote cancer cell survival and proliferation [1] [2].

BP-1-102 Inhibition of STAT3 Signaling Pathway

The diagram below illustrates how **BP-1-102** targets the STAT3 signaling pathway.





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Key Experimental Protocols for Efficacy Assessment

To evaluate **BP-1-102**'s efficacy, researchers use a standard set of molecular and cellular biology techniques:

- **Cell Viability/Proliferation Assays:** **CCK-8** and **MTT assays** are used to measure the reduction in cell viability and calculate half-maximal inhibitory concentration (IC₅₀) values after 72 hours of drug exposure [1] [3]. **Colony formation assays** determine the long-term clonogenic survival of cancer cells after treatment [1].
- **Apoptosis Analysis:** **Flow cytometry** with Annexin V/Propidium Iodide (PI) staining is employed to detect and quantify early and late apoptotic cell populations [1]. This is complemented by **Western Blot analysis** to detect cleavage of key apoptosis markers like **caspase-3** and **PARP** [1] [3].
- **Mechanism of Action Studies:** **Western Blotting** is crucial for detecting inhibition of **STAT3 phosphorylation at Tyr705** and subsequent downregulation of downstream target proteins (e.g., c-Myc, cyclin D1, survivin) [1] [2]. A **STAT3-dependent luciferase reporter gene assay** confirms the inhibition of STAT3's transcriptional activity [3].
- **In Vivo Efficacy:** **Mouse xenograft models** are used, where human cancer cells are implanted into immunodeficient mice. Tumor-bearing mice are treated with **BP-1-102** (e.g., 3 mg/kg via oral gavage), and tumor volume is measured over time to assess anti-tumor activity [2].

Summary of Findings and Research Status

BP-1-102 has shown **broad-spectrum pre-clinical efficacy** against solid tumors and hematological cancers by targeting the STAT3 pathway. Its ability to be administered orally is a positive feature for drug development [2]. However, its efficacy is not universal, as some cancer models (e.g., Burkitt's lymphoma and T-ALL in vivo) showed resistance, potentially due to protective microenvironments or alternative survival pathways [2]. Research is ongoing to design analogs of **BP-1-102** with improved properties [4].

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References

1. BP-1-102 exerts an antitumor effect on the AGS human ... [pmc.ncbi.nlm.nih.gov]
2. STAT3 Inhibitor has Potent Anti-Tumor Activity in B-lineage ... [pmc.ncbi.nlm.nih.gov]
3. The Potent STAT3/5 Inhibitor, BP-1-102 Demonstrates ... [sciencedirect.com]
4. Design, synthesis, and in vitro evaluation of BP-1-102 analogs ... [pmc.ncbi.nlm.nih.gov]

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